molecular formula C19H16F2N2O2S B6051029 N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide

カタログ番号 B6051029
分子量: 374.4 g/mol
InChIキー: CBGYNIDVDFBWIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that has been approved by the United States Food and Drug Administration (FDA) for the treatment of type 2 diabetes mellitus. It is a small molecule drug that works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.

作用機序

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden works by inhibiting the reabsorption of glucose in the kidneys. Specifically, it inhibits the SGLT2 transporter, which is responsible for the reabsorption of glucose in the proximal tubules of the kidneys. By inhibiting this transporter, N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden increases the amount of glucose that is excreted in the urine, leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been shown to have other biochemical and physiological effects. It has been shown to reduce body weight and blood pressure, as well as improve lipid profiles. It has also been shown to have anti-inflammatory effects and to improve endothelial function.

実験室実験の利点と制限

One advantage of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden for lab experiments is its specificity for the SGLT2 transporter, which allows for targeted inhibition of glucose reabsorption in the kidneys. However, one limitation is that it may not be suitable for all types of diabetes, as it is only approved for the treatment of type 2 diabetes mellitus.

将来の方向性

There are several future directions for research on N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden. One area of interest is the potential use of SGLT2 inhibitors in the treatment of heart failure, as N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been shown to have cardiovascular benefits. Another area of interest is the use of SGLT2 inhibitors in the treatment of non-alcoholic fatty liver disease (NAFLD), as they have been shown to improve liver function in animal models. Additionally, there is interest in exploring the potential use of SGLT2 inhibitors in combination with other therapies for the treatment of diabetes and related complications.

合成法

The synthesis of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden involves several steps, including the reaction of 3-bromothiophene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 3-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)thiophene. This compound is then reacted with 2-(3,4-difluorophenoxy)acetaldehyde to form 3-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)-2-(3,4-difluorophenoxy)propenal. The final step involves the reaction of this compound with pyridine-3-methanol to form N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden.

科学的研究の応用

N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has been extensively studied in the field of diabetes research. It has been shown to improve glycemic control and reduce body weight and blood pressure in patients with type 2 diabetes mellitus. In addition, it has been shown to have cardiovascular benefits, including a reduction in the risk of heart failure and cardiovascular death. N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-thienyl)propanamiden has also been studied in the context of kidney disease, where it has been shown to slow the progression of diabetic kidney disease and reduce the risk of kidney failure.

特性

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-thiophen-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-16-5-4-15(10-17(16)21)25-19-14(2-1-8-22-19)11-23-18(24)6-3-13-7-9-26-12-13/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGYNIDVDFBWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)F)F)CNC(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。